1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene chemical structure and properties
1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a fluorinated biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. The presence of multiple fluorine atoms, a trifluoromethyl group, and a nitro group on the biphenyl scaffold imparts unique physicochemical and biological properties to the molecule. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, serving as a valuable resource for researchers and developers in the chemical and pharmaceutical industries.
The introduction of fluorine and trifluoromethyl groups into organic molecules can profoundly influence their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications are a common strategy in drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of lead compounds. The nitro group, a strong electron-withdrawing group, not only influences the electronic properties of the molecule but also serves as a versatile synthetic handle for further chemical transformations.
Chemical Structure and Nomenclature
IUPAC Name: 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene[2] Synonyms: 4-Fluoro-4'-nitro-3-(trifluoromethyl)-1,1'-biphenyl[2] CAS Number: 646054-51-5[3] Molecular Formula: C₁₃H₇F₄NO₂[2] Molecular Weight: 285.19 g/mol [2]
The molecule consists of two benzene rings linked by a single bond. One ring is substituted with a fluorine atom and a trifluoromethyl group, while the other is substituted with a nitro group.
Caption: 2D structure of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₇F₄NO₂ | [2] |
| Molecular Weight | 285.19 g/mol | [2] |
| Physical Form | Solid | [3] |
| CAS Number | 646054-51-5 | [3] |
Synthesis and Purification
The synthesis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene can be achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for the formation of C-C bonds between an organoboron compound and an organic halide.[4][5]
A plausible synthetic route involves the coupling of 1-bromo-4-fluoro-2-(trifluoromethyl)benzene with 4-nitrophenylboronic acid .
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Generalized)
The following is a generalized protocol for the Suzuki-Miyaura coupling reaction, which can be optimized for the specific synthesis of 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.
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Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-fluoro-2-(trifluoromethyl)benzene (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like potassium carbonate (2.0 eq).
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Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
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Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) and maintain a positive pressure throughout the reaction.
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Reaction Conditions: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm). The protons on the nitrophenyl ring will likely appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the fluorinated and trifluoromethyl-substituted ring will exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the 13 unique carbon atoms in the molecule. The carbon atoms attached to fluorine will show characteristic splitting (C-F coupling). The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show two distinct signals: one for the single fluorine atom on the benzene ring and another for the trifluoromethyl group.
IR Spectroscopy
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected absorptions include:
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Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Nitro group (N-O) stretching: Strong absorptions around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric)
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C-F stretching: Strong absorptions in the region of 1250-1000 cm⁻¹
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C-C aromatic stretching: ~1600-1450 cm⁻¹
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (285.19 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.
Potential Applications
Fluorinated biphenyls are of great interest in medicinal chemistry and materials science due to their unique properties.
Medicinal Chemistry
The incorporation of fluorine and trifluoromethyl groups can enhance a drug's metabolic stability, bioavailability, and binding affinity to target proteins.[1] The 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene scaffold could serve as a key intermediate in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to build more complex molecules. While specific biological activities for this exact compound are not widely reported, related fluorinated and nitrated biphenyl structures are explored in various therapeutic areas.
Caption: Potential synthetic pathway for drug development.
Materials Science
Biphenyl derivatives are fundamental building blocks for liquid crystals and conjugated polymers used in organic electronics. The high polarity and thermal stability often associated with fluorinated and nitrated aromatic compounds make them attractive candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific electronic properties of 1-fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene could be exploited in the design of new materials with tailored optical and electronic characteristics.
Safety and Handling
1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
1-Fluoro-4-(4-nitrophenyl)-2-(trifluoromethyl)benzene is a synthetically valuable compound with significant potential in both medicinal chemistry and materials science. Its unique combination of functional groups provides a platform for the development of novel molecules with enhanced properties. This guide has provided a comprehensive overview of its structure, properties, and synthesis, offering a foundation for further research and application development.
Sources
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